molecular formula C14H10N2O2S2 B11179431 (1Z)-1-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

(1Z)-1-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

Cat. No.: B11179431
M. Wt: 302.4 g/mol
InChI Key: TWYYRZTVLSRMHT-LUAWRHEFSA-N
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Description

The compound (1Z)-1-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a complex organic molecule with a unique structure that combines elements of thiazolidine, pyrroloquinoline, and thioxo groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-1-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one typically involves multi-step organic reactions One common approach is to start with the preparation of the thiazolidine ring, followed by the construction of the pyrroloquinoline coreReaction conditions often include the use of strong bases, high temperatures, and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process can be optimized by controlling parameters such as temperature, pressure, and reaction time. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The thiazolidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioxo group can yield sulfoxides, while reduction of the carbonyl groups can produce alcohols .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with diverse chemical properties.

Biology

In biological research, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development.

Medicine

In medicine, this compound is being investigated for its potential therapeutic effects. Its unique structure allows it to interact with various biological targets, making it a promising candidate for the treatment of diseases such as cancer and infectious diseases.

Industry

In industry, this compound can be used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile building block for the synthesis of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of (1Z)-1-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one involves its interaction with specific molecular targets. The thioxo group can form covalent bonds with nucleophilic residues in enzymes, leading to inhibition of enzyme activity. The pyrroloquinoline core can interact with various receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (1Z)-1-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C14H10N2O2S2

Molecular Weight

302.4 g/mol

IUPAC Name

(5Z)-5-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C14H10N2O2S2/c17-12-11(20-14(19)15-12)9-8-5-1-3-7-4-2-6-16(10(7)8)13(9)18/h1,3,5H,2,4,6H2,(H,15,17,19)/b11-9-

InChI Key

TWYYRZTVLSRMHT-LUAWRHEFSA-N

Isomeric SMILES

C1CC2=C3C(=CC=C2)/C(=C/4\C(=O)NC(=S)S4)/C(=O)N3C1

Canonical SMILES

C1CC2=C3C(=CC=C2)C(=C4C(=O)NC(=S)S4)C(=O)N3C1

Origin of Product

United States

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